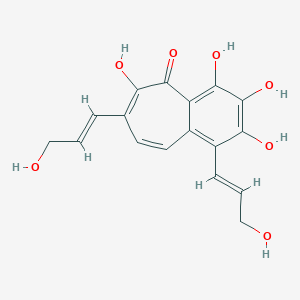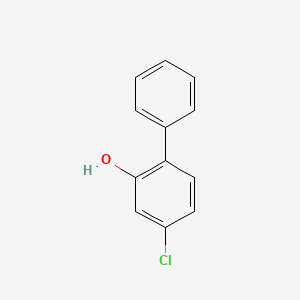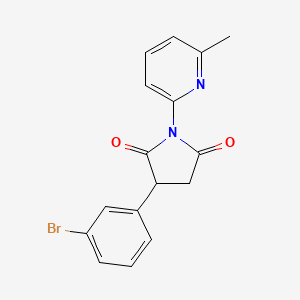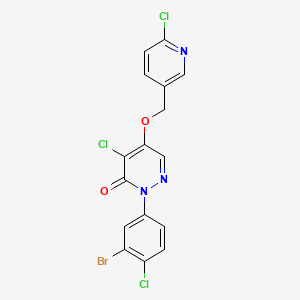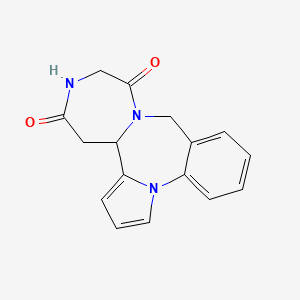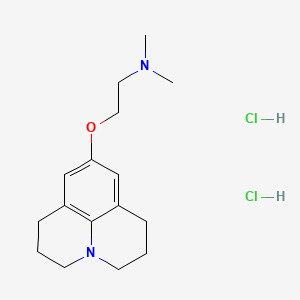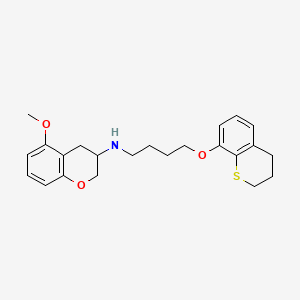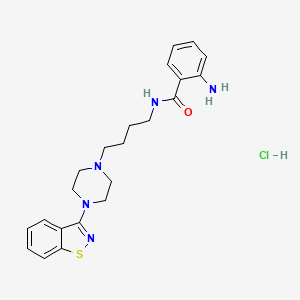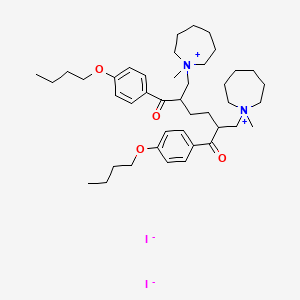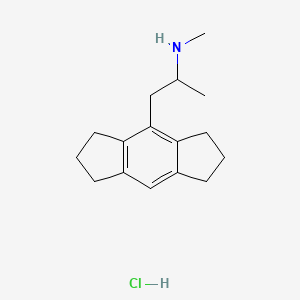
1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride is a complex organic compound with a unique structure It belongs to the class of indacenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride typically involves multiple steps. One common method includes the hydrogenation of indacene derivatives under high pressure and temperature conditions. The reaction is catalyzed by palladium or platinum catalysts. The resulting hexahydro-indacene is then subjected to alkylation reactions to introduce the N,alpha-dimethyl and ethanamine groups. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound back to its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group, where halides or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, nucleophiles, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated indacene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indacene: Similar structure but lacks the ethanamine group.
1,2,3,5,6,7-Hexahydro-N,alpha,alpha-trimethyl-s-indacene-4-ethanamine hydrochloride: Similar but with an additional methyl group on the nitrogen atom.
Uniqueness
1,2,3,5,6,7-Hexahydro-N,alpha-dimethyl-s-indacene-4-ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82875-68-1 |
|---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-11(17-2)9-16-14-7-3-5-12(14)10-13-6-4-8-15(13)16;/h10-11,17H,3-9H2,1-2H3;1H |
InChI Key |
HVBJANMWWGQJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C2CCCC2=CC3=C1CCC3)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


